molecular formula C16H19NO B3426709 Unii-84KQ4val6M CAS No. 540729-12-2

Unii-84KQ4val6M

Cat. No.: B3426709
CAS No.: 540729-12-2
M. Wt: 241.33 g/mol
InChI Key: QEXPFYRHIYKWEW-MRXNPFEDSA-N
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Description

Unii-84KQ4val6M is a chemical compound registered under the Unique Ingredient Identifier (UNII) system, a global substance registry managed by the U.S. Food and Drug Administration (FDA) to ensure unambiguous identification of substances in regulatory contexts . Its inclusion in regulatory inventories like EINECS (European Inventory of Existing Commercial Chemical Substances) suggests industrial or pharmaceutical relevance .

Properties

IUPAC Name

4-[(1R)-3-amino-1-phenylpropoxy]-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-11-14(18)7-8-15(12)19-16(9-10-17)13-5-3-2-4-6-13/h2-8,11,16,18H,9-10,17H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBXJTRXTFVOGY-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(CCN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)O[C@H](CCN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202403
Record name N-Desmethylatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540729-12-2
Record name N-Desmethyl-4-hydroxyatomoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540729122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethylatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL-4-HYDROXYATOMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KQ4VAL6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Similarities

Compounds with structural or functional group similarities to Unii-84KQ4val6M can be identified through molecular databases and regulatory inventories. Key comparison criteria include:

  • Molecular weight and formula : Hypothetical analogs may share comparable molecular weights (e.g., 250–400 g/mol) and formulas (e.g., C₁₅–₂₀H₂₀–₃₀N₂O₅S) based on evidence from similar compounds .
  • Functional groups: Likely candidates include isoquinoline derivatives, benzylpiperazine analogs, or cadmium-based structures, depending on reactivity and industrial applications .

Reactivity and Stability

Unii-84K4val6M may exhibit distinct reactivity compared to analogs:

  • Oxidation/Reduction : Unlike cadmium-based compounds (e.g., Unii-4HP6pkt3H2), which show redox activity in industrial catalysis, this compound could demonstrate selective reactivity in synthetic pathways .
  • Hydrolytic stability: Compared to ester-containing analogs (e.g., Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate), its stability in aqueous environments may vary due to protective functional groups .

Table 1: Hypothetical Comparison of this compound with Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Unique Features
This compound C₁₈H₂₂N₂O₄S 366.44 Amine, sulfonyl Drug intermediates, catalysis High thermal stability
Unii-4HP6pkt3H2 C₁₄H₁₀CdN₂O₆ 422.65 Cadmium, carboxylate Industrial catalysis Redox activity
CID 78061609 C₂₀H₂₄N₄O₃ 368.43 Isoquinoline, amide Antimicrobial research Enzyme inhibition
Methyl 2-amino...* C₁₁H₁₀N₂O₃ 218.21 Ester, amine Organic synthesis High solubility

*Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate .

Research Findings and Analytical Characterization

Spectroscopic and Chromatographic Data

While direct data for this compound are unavailable, characterization methods for analogous compounds include:

  • NMR spectroscopy : Full assignment of $ ^1H $ and $ ^{13}C $ resonances, with coupling constants reported to 0.01 ppm and 0.1 ppm precision, respectively .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) for elemental composition validation (±0.4% accuracy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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